1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride
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Overview
Description
1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the benzhydryloxyethyl group via nucleophilic substitution.
Step 3: Addition of the phenylprop-2-enyl group through alkylation reactions.
Step 4: Conversion to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Signaling Pathways: Alteration of cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine
- 1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-ynyl)piperazine
Uniqueness
1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride is unique due to its specific structural features, such as the combination of benzhydryloxyethyl and phenylprop-2-enyl groups. These features may confer distinct pharmacological properties compared to similar compounds.
Properties
CAS No. |
67469-75-4 |
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Molecular Formula |
C28H34Cl2N2O |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C28H32N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-17,28H,18-24H2;2*1H |
InChI Key |
HJDXBLLTRMCYNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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